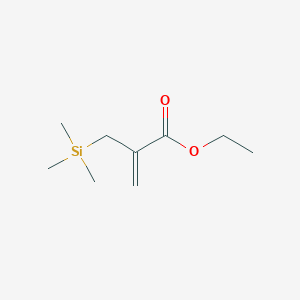
2-(Trimethylsilylméthyl)acrylate d'éthyle
Vue d'ensemble
Description
Ethyl 2-(trimethylsilylmethyl)acrylate, also known as 2-(trimethylsilylmethyl)acrylic acid ethyl ester or ethyl 2-(trimethylsilylmethyl)propenoate, is an organic compound with the molecular formula C9H18O2Si and a molecular weight of 186.32 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to an acrylate moiety, making it a valuable intermediate in organic synthesis.
Applications De Recherche Scientifique
Ethyl 2-(trimethylsilylmethyl)acrylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Analyse Biochimique
Biochemical Properties
Ethyl 2-(trimethylsilylmethyl)acrylate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of corresponding acids and alcohols . Additionally, Ethyl 2-(trimethylsilylmethyl)acrylate can interact with proteins involved in signal transduction pathways, potentially influencing cellular responses to external stimuli.
Cellular Effects
Ethyl 2-(trimethylsilylmethyl)acrylate has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Ethyl 2-(trimethylsilylmethyl)acrylate may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Furthermore, it can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby affecting cellular responses to environmental changes.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-(trimethylsilylmethyl)acrylate involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, Ethyl 2-(trimethylsilylmethyl)acrylate may inhibit the activity of certain proteases, preventing the breakdown of proteins and thereby affecting cellular processes . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(trimethylsilylmethyl)acrylate can change over time. The compound’s stability and degradation are important factors to consider. Ethyl 2-(trimethylsilylmethyl)acrylate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that Ethyl 2-(trimethylsilylmethyl)acrylate can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Ethyl 2-(trimethylsilylmethyl)acrylate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, Ethyl 2-(trimethylsilylmethyl)acrylate can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
Ethyl 2-(trimethylsilylmethyl)acrylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it can be metabolized by esterases, leading to the formation of corresponding acids and alcohols . These metabolites can then enter other metabolic pathways, influencing metabolic flux and the levels of key metabolites within the cell.
Transport and Distribution
Within cells and tissues, Ethyl 2-(trimethylsilylmethyl)acrylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . For instance, Ethyl 2-(trimethylsilylmethyl)acrylate may be transported into the cell via specific membrane transporters, allowing it to reach its target sites and exert its biological effects.
Subcellular Localization
The subcellular localization of Ethyl 2-(trimethylsilylmethyl)acrylate is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, Ethyl 2-(trimethylsilylmethyl)acrylate may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes.
Méthodes De Préparation
Ethyl 2-(trimethylsilylmethyl)acrylate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl acrylate with trimethylsilylmethyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions, with the trimethylsilylmethyl group being introduced to the acrylate moiety. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 2-(trimethylsilylmethyl)acrylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acrylate group to an alcohol or alkane.
Substitution: The trimethylsilylmethyl group can be substituted with other functional groups using appropriate reagents.
Polymerization: The acrylate moiety allows for polymerization reactions, forming polymers with unique properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts for polymerization reactions. Major products formed from these reactions include carboxylic acids, alcohols, alkanes, and polymers.
Mécanisme D'action
The mechanism of action of ethyl 2-(trimethylsilylmethyl)acrylate involves its ability to undergo various chemical reactions due to the presence of the acrylate and trimethylsilylmethyl groups. The acrylate moiety allows for polymerization and other addition reactions, while the trimethylsilylmethyl group can be easily substituted or modified. These properties make the compound a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Ethyl 2-(trimethylsilylmethyl)acrylate can be compared with other similar compounds such as:
Ethyl acrylate: Lacks the trimethylsilylmethyl group, making it less versatile in certain reactions.
Trimethylsilylmethyl methacrylate: Contains a methacrylate moiety instead of an acrylate, leading to different reactivity and applications.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group instead of a trimethylsilylmethyl group, resulting in different chemical properties and reactivity.
The uniqueness of ethyl 2-(trimethylsilylmethyl)acrylate lies in its combination of the acrylate and trimethylsilylmethyl groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
ethyl 2-(trimethylsilylmethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2Si/c1-6-11-9(10)8(2)7-12(3,4)5/h2,6-7H2,1,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEYTIDQGJXPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399426 | |
| Record name | Ethyl 2-(trimethylsilylmethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74976-84-4 | |
| Record name | Ethyl 2-(trimethylsilylmethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(trimethylsilylmethyl)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



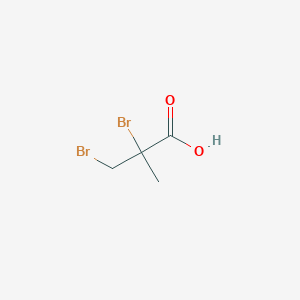


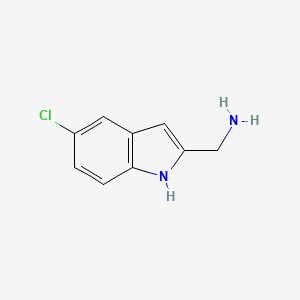
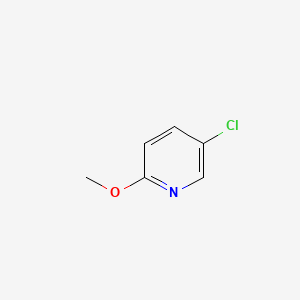

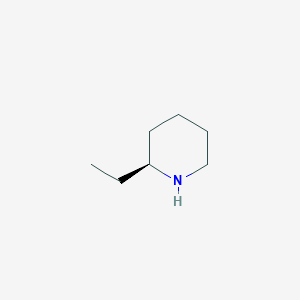




![Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)](/img/structure/B1587996.png)
![(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate](/img/new.no-structure.jpg)
